Product packaging for Bis(trichloroacetyl) peroxide(Cat. No.:CAS No. 2629-78-9)

Bis(trichloroacetyl) peroxide

Cat. No.: B12751716
CAS No.: 2629-78-9
M. Wt: 324.7 g/mol
InChI Key: YFZCNXJOYHYIGC-UHFFFAOYSA-N
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Description

Bis(trichloroacetyl) peroxide is a specialized organic peroxide with the molecular formula C4Cl6O4 and a molecular weight of 324.76 g/mol . This compound is classified as a peroxide and, like other similar chemicals, demands stringent safety handling protocols due to its potential as a shock-sensitive explosive . Peroxides can form crystals that are highly unstable and may detonate from friction, such as simply unscrewing a container cap . Researchers must consult the Safety Data Sheet and test for peroxide formation regularly, storing the material in opaque containers away from light and heat . While specific applications for this reagent are not detailed in the available public sources, organic peroxides of this type are typically employed in research and industrial settings as initiators for free-radical polymerization reactions and as reagents in specific oxidative synthetic pathways. Its structure suggests significant reactivity, making it a compound of interest for advanced chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Cl6O4 B12751716 Bis(trichloroacetyl) peroxide CAS No. 2629-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2629-78-9

Molecular Formula

C4Cl6O4

Molecular Weight

324.7 g/mol

IUPAC Name

(2,2,2-trichloroacetyl) 2,2,2-trichloroethaneperoxoate

InChI

InChI=1S/C4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10

InChI Key

YFZCNXJOYHYIGC-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)OOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Bis Trichloroacetyl Peroxide

Conventional Synthetic Routes and Industrial Preparation

The industrial preparation of polymers like ETFE and ECTFE often occurs in an aqueous medium where bis(trichloroacetyl) peroxide is used as the initiator. google.com The general synthesis of diacyl peroxides is typically achieved by reacting an acid chloride or acid anhydride (B1165640) with hydrogen peroxide under basic conditions. wikipedia.org While the direct synthesis of TCAP in a purely aqueous medium is complicated by the competing hydrolysis of the highly reactive trichloroacetyl chloride, its application as an initiator is well-established in aqueous polymerization systems. google.comwikipedia.org For this purpose, the peroxide is often prepared separately and then introduced into the aqueous reaction mixture. google.com Some organic peroxides can be chemically modified to be more hydrophilic, allowing their use in aqueous environments without the need for a co-solvent. google.com

Historically, solutions of perhaloacyl peroxides have been prepared using halogenated hydrocarbon solvents. google.com Specifically, solutions of this compound in 1,1,2-trichloro-1,2,2-trifluoroethane have been widely used to initiate the polymerization of halogenated monomers. google.com This solvent was effective in dissolving the peroxide initiator for its introduction into the polymerization reactor. google.com However, the use of such halogenated hydrocarbons has been severely curtailed due to their high potential for ozone depletion, as regulated by the Montreal Protocol. google.com

The environmental impact of halogenated hydrocarbons has prompted research into more benign solvent systems for TCAP. One such alternative is iso-octane, which has been identified as a good solvent for the initiator. google.com Despite its effectiveness, the flammability of iso-octane presents its own set of handling challenges in industrial settings. google.com The development of alternative solvents is a continuous effort to balance solubility, safety, and environmental responsibility.

Table 1: Solvent Systems for this compound

Solvent Class Specific Example Primary Use Key Consideration
Halogenated Hydrocarbon 1,1,2-trichloro-1,2,2-trifluoroethane Industrial initiator solution High ozone depletion potential google.com
Hydrocarbon Iso-octane Alternative initiator solution Flammable google.com

General Mechanistic Aspects of Acyl Peroxide Formation

The formation of a diacyl peroxide, such as this compound, follows a nucleophilic acyl substitution pathway. The general reaction involves treating hydrogen peroxide with two equivalents of an acylating agent, like an acid chloride or acid anhydride. wikipedia.org

The key steps in the mechanism are:

Deprotonation of Hydrogen Peroxide: In the presence of a base, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This anion is a more potent nucleophile than hydrogen peroxide itself or the hydroxide (B78521) ion. wikipedia.orgresearchgate.net

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of the trichloroacetyl chloride molecule. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group to form a peroxy acid intermediate (trichloroperoxyacetic acid).

Second Acylation: The peroxy acid intermediate is then acylated by a second molecule of trichloroacetyl chloride to yield the final this compound product and another equivalent of hydrochloric acid.

A critical competing reaction is the hydrolysis of the acid chloride by any water present, which would lead to the formation of trichloroacetic acid. wikipedia.org Therefore, the reaction conditions are typically controlled to favor the nucleophilic attack by the hydroperoxide anion.

Purity and Scalability Considerations in Peroxide Synthesis

The purity of this compound is paramount, as impurities can affect the kinetics of polymerization and the properties of the final polymer. The inherent instability of the peroxide bond means that organic peroxides are often not produced or sold in high-purity forms and their reactivity can pose challenges during synthesis and storage. pitt.edu

When scaling up the synthesis of peroxides from the laboratory to an industrial scale, several factors must be considered:

Reagent Costs: The use of low-cost, commodity chemicals is essential for an economically viable process. acs.org

Waste Minimization: Processes that generate minimal waste and avoid complex purification methods like chromatography or distillation are preferred. acs.org

Process Safety: The decomposition of peroxides can be highly exothermic. Therefore, effective heat management is crucial to prevent runaway reactions. pitt.edu

Continuous Processing: The development of continuous-flow synthesis using microreactors is an emerging strategy to improve the safety and scalability of acyl peroxide production by offering better control over reaction parameters and minimizing the volume of hazardous material at any given time. researchgate.net

Achieving a scalable synthesis that delivers a product of consistent and high purity is a key objective in the industrial production of this compound. acs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound (TCAP)
Ethylene-tetrafluoroethylene (ETFE)
Ethylene-chlorotrifluoroethylene (ECTFE)
Hydrogen peroxide
Trichloroacetyl chloride
1,1,2-trichloro-1,2,2-trifluoroethane
Iso-octane
Hydrochloric acid
Trichloroacetic acid

Analytical and Computational Methodologies in Peroxide Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural and mechanistic analysis of peroxides. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about molecular structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of each atom. In the context of bis(trichloroacetyl) peroxide, ¹³C NMR would be particularly informative.

The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the carbonyl carbon and the trichloromethyl carbon. The chemical shifts of these signals would provide valuable information about the electronic environment of these carbon atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~160-170
Trichloromethyl Carbon (-CCl₃)~90-100

Mechanistic studies of the decomposition of this compound could also be facilitated by NMR. By monitoring the reaction mixture over time, it would be possible to identify and quantify the formation of decomposition products, providing insights into the reaction kinetics and mechanism.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for this compound would include the C=O stretching of the carbonyl groups, the O-O stretching of the peroxide bond, and the C-Cl stretching of the trichloromethyl groups. The frequencies of these vibrations are sensitive to the molecular structure and can provide confirmation of the compound's identity.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)
C=O Stretch1800 - 1850
O-O Stretch800 - 900
C-Cl Stretch700 - 800

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry provides a powerful complement to experimental studies, allowing for the investigation of molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.

By calculating the molecular orbitals and electron density, DFT can be used to identify the most reactive sites in the molecule and to predict its behavior in chemical reactions. For example, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

The decomposition of this compound is expected to proceed through radical intermediates. Computational modeling is an essential tool for studying these highly reactive and short-lived species. DFT and other high-level ab initio methods can be used to calculate the geometries and energies of the radical species and the transition states that connect them.

By mapping out the potential energy surface for the decomposition reaction, it is possible to identify the lowest energy reaction pathway and to calculate the activation energies for each step. This information is crucial for understanding the reaction mechanism and for predicting the reaction kinetics.

These calculated energetic parameters can then be used in conjunction with transition state theory to predict the rate constants for the elementary steps in the decomposition mechanism. This allows for a detailed understanding of the factors that control the reaction rate and for the prediction of the product distribution under different reaction conditions.

Advanced Kinetic and Mechanistic Monitoring Techniques (e.g., Calorimetry for Polymerization Kinetics)

The study of polymerization reactions initiated by peroxides, including this compound, benefits significantly from advanced analytical techniques that can monitor reaction kinetics and elucidate underlying mechanisms in real-time. Among these, calorimetry has emerged as a powerful tool for investigating the thermal characteristics and kinetics of polymerization processes. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are instrumental in determining the kinetic parameters of peroxide decomposition and the subsequent polymerization.

Calorimetric methods measure the heat flow associated with chemical reactions as a function of time and temperature. In the context of polymerization, the exothermic nature of the process allows for the direct monitoring of the reaction rate. The heat released is proportional to the rate of monomer conversion, providing valuable insights into the polymerization kinetics.

For peroxide-initiated polymerizations, calorimetry can be employed to determine key kinetic parameters, including the activation energy (Ea), the frequency factor (A), and the reaction order. This is achieved by conducting experiments at different temperatures or heating rates and analyzing the resulting heat flow curves. For instance, the Friedman isoconversional method can be applied to DSC data to calculate the activation energy as a function of conversion, offering insights into the complexity of the reaction mechanism.

In a typical calorimetric experiment to study the polymerization kinetics initiated by a peroxide, a sample containing the monomer and the initiator is subjected to a controlled temperature program in the calorimeter. The resulting thermogram provides a record of the heat released during the polymerization. From this data, the rate of polymerization and the total heat of polymerization can be determined.

While the application of calorimetric techniques to study the polymerization kinetics initiated by various organic peroxides is well-documented, specific research findings and detailed kinetic data for this compound are not extensively available in publicly accessible literature. However, the principles of these advanced monitoring techniques are broadly applicable. The thermal decomposition of this compound would be the initiating step, generating trichloroacetyl radicals which then initiate the polymerization of a given monomer. The rate of this initiation and the subsequent propagation steps would be reflected in the heat evolution measured by the calorimeter.

The data obtained from calorimetric studies are crucial for understanding the reaction mechanism, optimizing process conditions, and ensuring the safety of polymerization processes. For a comprehensive analysis, the experimental data from calorimetry is often coupled with computational modeling to simulate the reaction kinetics and validate the proposed mechanisms.

Below is a representative data table illustrating the type of kinetic parameters that can be obtained from calorimetric studies of peroxide-initiated polymerizations. Please note that this table is a generalized example, as specific data for this compound is not available.

Table 1: Representative Kinetic Parameters for Peroxide-Initiated Polymerization Determined by Calorimetry

Parameter Symbol Typical Value Range Method of Determination
Activation Energy Ea 80 - 150 kJ/mol Isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall)
Pre-exponential Factor A 10¹³ - 10¹⁷ s⁻¹ Model-fitting methods
Reaction Order n 0.5 - 2 Model-fitting methods

Further research utilizing advanced techniques such as isothermal titration calorimetry could also provide thermodynamic and kinetic binding information relevant to the interaction of the peroxide initiator with other components in a polymerization system.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes for Perhaloacyl Peroxides

The development of environmentally benign synthetic methodologies for perhaloacyl peroxides, including bis(trichloroacetyl) peroxide, is a critical area of future research. Traditional routes often involve stoichiometric reagents and harsh conditions, prompting a shift towards more sustainable alternatives. A key focus is the replacement of conventional oxidants with greener options like hydrogen peroxide (H₂O₂) peroxide.cnmdpi.com.

Recent advancements have demonstrated catalytic pathways for the synthesis of related bis(perfluoroacyl) peroxides from perfluoroacyl anhydrides and hydrogen peroxide, utilizing a catalytic amount of a carboxylate salt. nih.gov This approach, which can be essentially irreversible, offers a quantitative yield in situ and represents a significant step towards sustainability. nih.gov The principles of this method could be adapted for the synthesis of this compound.

Further greening of the synthesis process involves the exploration of alternative energy sources and reaction media. Methodologies such as ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions have proven effective for producing other organic peroxides, offering high yields in significantly shorter reaction times. nih.gov Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for other organic compounds, aligning with the principles of green chemistry. mdpi.com The application of these energy-efficient techniques to the synthesis of this compound presents a promising avenue for sustainable production.

Synthesis StrategyKey FeaturesPotential Advantage for Perhaloacyl Peroxides
Catalytic H₂O₂ Oxidation Uses hydrogen peroxide as the oxidant with a catalyst (e.g., carboxylate salt). nih.govReduces waste by avoiding stoichiometric oxidants; H₂O₂ is an environmentally friendly oxidant. evonik.com
Ultrasound-Assisted PTC Employs ultrasonic irradiation to enhance reactions in multiphase systems. nih.govIncreases reaction rates, improves yields, and reduces energy consumption. nih.gov
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions rapidly and efficiently. mdpi.comDrastically shortens reaction times and can improve product yields. mdpi.com

Expanding the Scope of Peroxide-Mediated Organic Transformations

Diacyl peroxides, historically used as radical initiators, are being increasingly explored as versatile reagents for a wide range of organic transformations. rsc.org Future research on this compound is expected to focus on harnessing its unique reactivity, derived from the electron-withdrawing trichloroacetyl groups, to mediate novel chemical reactions.

The development of practical chlorodifluoromethylation reactions using the related bis(chlorodifluoroacetyl) peroxide, generated in situ, highlights the potential of perhaloacyl peroxides in introducing functional groups. nih.govrsc.org These reactions, which can be performed under copper catalysis or metal-free conditions, enable various transformations like allylic functionalization and carbo-chlorodifluoromethylation. nih.govrsc.org By analogy, this compound could serve as a valuable source for trichloroacetoxy or trichloromethyl radicals, enabling the development of novel trichloroacetoxylation or trichloromethylation reactions.

The expansion of peroxide-mediated reactions also includes their use as electrophiles or oxidants in transition-metal-catalyzed processes. rsc.org The reactivity of the peroxide bond can be finely tuned by the choice of metal catalyst, allowing for controlled and selective transformations that were not possible through traditional radical pathways. Investigating the interaction of this compound with various transition metal catalysts could unlock new synthetic methodologies for creating complex organic molecules.

Novel Applications in Polymer Science and Advanced Materials Engineering

Organic peroxides are fundamental in polymer science, primarily as initiators for radical polymerization and as cross-linking agents. peroxide.cngreenchemicals.eu Future opportunities for this compound lie in leveraging its specific decomposition characteristics to engineer advanced polymers and materials with tailored properties.

One emerging area is the use of peroxides in reactive extrusion to modify polymer architectures. For instance, peroxides have been used to induce slight cross-linking in poly(L-lactide) (PLLA), resulting in a randomly branched polymer with altered crystallization behavior. researchgate.net The efficiency of this process is dependent on the hydrogen abstraction ability of the peroxide. researchgate.net The highly electrophilic nature of the radicals generated from this compound could offer unique control over such modification processes, leading to the development of novel bioplastics or high-performance polymers.

The incorporation of halogenated moieties into a polymer backbone can impart desirable properties such as flame retardancy, chemical resistance, and altered surface characteristics. By using this compound as an initiator, trichloroacetyl or trichloromethyl end-groups could be introduced into polymer chains. This functionalization could be a strategic approach to creating new materials for specialized applications in electronics, aerospace, or protective coatings. The peroxide's role extends beyond simple initiation to being a tool for precise material functionalization.

Advanced Computational Design and Prediction of Peroxide Reactivity

The inherent reactivity and thermal instability of organic peroxides necessitate a thorough understanding for their safe and efficient use. Advanced computational methods are emerging as powerful tools for predicting the reactivity and potential hazards of these compounds, offering a path to rational design and application. acs.org

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict key safety parameters for organic peroxides, such as the onset temperature of decomposition and the heat of decomposition. acs.orgresearchgate.net These models use molecular descriptors to build correlations that can estimate the thermal stability and reactivity hazards of new or untested peroxides. researchgate.net Applying the QSPR approach to this compound would allow for a theoretical assessment of its stability, guiding the design of safer experimental protocols.

Beyond hazard prediction, machine-learning approaches are being developed to forecast the general chemical reactivity between organic molecules. nih.gov These models can learn from vast datasets of known reactions to predict the outcomes of new reactant combinations. Such a tool could be invaluable for screening potential applications of this compound in novel organic transformations, identifying promising reaction partners and conditions with greater speed and accuracy than through empirical testing alone. This computational-first approach accelerates the discovery of new reactions and materials. nih.gov

Computational MethodPredicted PropertyRelevance to this compound
Quantitative Structure-Property Relationship (QSPR) Onset temperature of decomposition, heat of decomposition. acs.orgresearchgate.netPredicts thermal stability and potential runaway reaction hazards, enabling safer handling and process design. acs.org
Machine Learning Models General chemical reactivity, reaction outcomes. nih.govAccelerates the discovery of new peroxide-mediated transformations and identifies optimal reaction partners. nih.gov
Density Functional Theory (DFT) Reaction mechanisms, transition state energies. nih.govProvides fundamental insights into reaction pathways, supporting the rational design of catalysts and reaction conditions.

Q & A

Q. What experimental protocols are recommended for synthesizing bis(trichloroacetyl) peroxide, and how can purity be verified?

this compound is synthesized via reaction of trichloroacetyl chloride with sodium peroxide in a chilled aqueous medium under vigorous stirring. A modified Leffler and Gibson method involves adding trichloroacetyl chloride to a sodium peroxide/ice slurry at −21°C to control exothermicity . Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 19.3 MHz HR mode) to identify characteristic peaks, such as vinyl proton emissions at 55.1 ppm and allylic protons in reaction intermediates. Gas chromatography-mass spectrometry (GC-MS) may supplement purity assessment by detecting trace byproducts like dichloroacetyl chloride .

Q. What safety protocols should be implemented for handling and storing this compound in laboratory settings?

Peroxide-forming chemicals like this compound require:

  • Labeling : Record dates of receipt, opening, and discard, along with peroxide test results .
  • Testing : Use peroxide test strips (Method A) for routine monitoring or iodide titration (Method B) for expired chemicals. Peroxide concentrations >10 ppm necessitate deactivation .
  • Storage : Maintain under inert gas (e.g., nitrogen), minimize headspace, and avoid evaporative loss .

Q. How can researchers distinguish between peroxide degradation products and intended reaction intermediates?

Employ NMR spectroscopy to track radical-mediated pathways. For example, this compound generates trichloromethyl (•CCl₃) radicals, which form spin-selective adducts (e.g., pentachloroethane at 56.1 ppm in isobutylene reactions). Comparative analysis with control reactions (e.g., adding pentachloroethane to cancel emission signals) isolates degradation artifacts .

Advanced Research Questions

Q. How do CIDNP (Chemically Induced Dynamic Nuclear Polarization) effects complicate NMR interpretation in this compound reactions?

CIDNP enhances signals from radical pairs, making minor products appear dominant. For instance, pentachloroethane emission at 56.1 ppm in isobutylene reactions arises from spin-selective recombination of •CCl₃ and •C₂Cl₅ radicals. However, this polarized signal does not correlate with final product abundance. Researchers must cross-validate NMR findings with post-reaction GC-MS to avoid overinterpreting transient intermediates .

Q. What computational strategies optimize reaction conditions for this compound-mediated syntheses?

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data. For example, ICReDD’s framework uses computed transition states to predict optimal conditions for radical addition reactions. Virtual simulations can model solvent effects (e.g., carbon tetrachloride vs. diethyl ether) on radical stability, reducing trial-and-error experimentation .

Q. How can factorial design improve experimental efficiency in studying this compound decomposition?

A 2³ factorial design (factors: temperature, concentration, solvent polarity) identifies interactions affecting decomposition rates. For example:

FactorLevel (-1)Level (+1)
Temperature25°C50°C
Concentration0.1 M1.0 M
SolventCCl₄THF
Response variables (e.g., half-life, peroxide concentration) are analyzed via ANOVA to prioritize significant factors .

Q. What reactor design considerations mitigate risks in exothermic reactions involving this compound?

Use jacketed reactors with temperature-controlled cooling (e.g., −21°C baths) to manage heat generation during synthesis . For scale-up, implement continuous-flow systems with real-time peroxide monitoring (e.g., inline UV-Vis spectroscopy) to detect runaway reactions. Reactor materials must resist chlorinated radical corrosion (e.g., glass-lined steel) .

Q. How should researchers address discrepancies in radical trapping studies with this compound?

Contradictory results may arise from competing pathways (e.g., chlorine abstraction vs. radical recombination). Use spin-trapping agents (e.g., TEMPO) coupled with ESR spectroscopy to quantify radical lifetimes. Cross-reference with kinetic simulations to resolve mechanistic ambiguities .

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